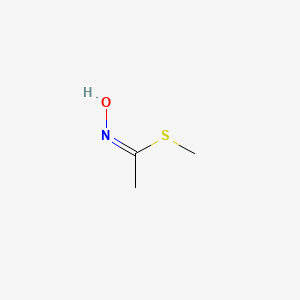

Methyl thioacetohydroxamate

Description

Structure

3D Structure

Properties

CAS No. |

19125-12-3 |

|---|---|

Molecular Formula |

C3H7NOS |

Molecular Weight |

105.16 g/mol |

IUPAC Name |

methyl (1Z)-N-hydroxyethanimidothioate |

InChI |

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3- |

InChI Key |

TYEVWCPZVQACAE-ARJAWSKDSA-N |

Isomeric SMILES |

C/C(=N/O)/SC |

Canonical SMILES |

CC(=NO)SC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl Thioacetohydroxamate

Diverse Synthetic Routes to Methyl Thioacetohydroxamate

The synthesis of this compound, a sulfur-containing hydroxamate, can be achieved through several pathways that form the core thiohydroxamate moiety. These methods range from classical chemical reactions to more modern, efficient approaches.

Classical and Contemporary Approaches to the Thiohydroxamate Moiety

Classical methods for synthesizing thiohydroxamates often involve a two-step process. This typically begins with the esterification of a thioacetic acid derivative with methanol (B129727) under acidic conditions to create a methyl thioester intermediate. vulcanchem.com This intermediate then undergoes hydroxamation by reacting with hydroxylamine (B1172632) or its derivatives, often activated by reagents like ethyl chloroformate and N-methylmorpholine, to produce the final this compound. vulcanchem.com Another established method involves the reaction of thioacetic acid directly with hydroxylamine, facilitated by activating agents such as carbonyldiimidazole. smolecule.com The thionation of a hydroxamic acid using a thionating agent like Lawesson's reagent also represents a classical route to the thiohydroxamate structure. researchgate.net

Contemporary approaches often focus on efficiency and simplicity. A notable method is the direct reaction of methylthioacetaldehyde with hydroxylamine. Industrial synthesis may involve the condensation of acetaldehyde (B116499) with hydroxylamine hydrochloride under alkaline conditions to form an oxime intermediate, which is then further reacted. smolecule.com A novel approach utilizes acetonitrile (B52724) as both a solvent and a methyl donor, where an oxime intermediate reacts with elemental sulfur to form the thioacetohydroxamate. smolecule.com

| Synthetic Approach | Key Reagents | Description | Reference |

| Two-Step (Esterification/Hydroxamation) | Thioacetic acid derivative, Methanol, Hydroxylamine | Formation of a methyl thioester followed by reaction with hydroxylamine. | vulcanchem.com |

| Direct Reaction | Thioacetic acid, Hydroxylamine, Activating agent | A one-step synthesis often using an activating agent like carbonyldiimidazole. | smolecule.com |

| From Aldehyde | Methylthioacetaldehyde, Hydroxylamine | Direct condensation to form the target compound. | |

| Thionation | Hydroxamic acid, Lawesson's Reagent | Conversion of a hydroxamic acid to a thiohydroxamic acid. | researchgate.net |

| Acetonitrile-Mediated | Acetaldehyde oxime, Elemental sulfur, Acetonitrile | A radical-mediated thiolation where acetonitrile acts as a solvent and methyl donor. | smolecule.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rroij.com In the context of this compound synthesis, these principles are applied to enhance sustainability. rroij.comsynthiaonline.com

Key aspects of green chemistry in this field include:

Atom Economy and Waste Prevention : One-pot syntheses, which combine multiple reaction steps without isolating intermediates, are favored as they reduce solvent usage and waste. mdpi.com

Use of Safer Solvents : Research is moving towards using less toxic and more environmentally benign solvents. Water, being non-flammable, non-toxic, and readily available, is an ideal green solvent, and its use as a co-solvent has been demonstrated in related syntheses. mdpi.com Solvent-free methods, such as mechanochemical grinding, are also being explored to minimize environmental impact. mdpi.com

Catalysis : The use of catalysts, including metal catalysts and enzymes (biocatalysis), can lead to more efficient and selective reactions under milder conditions, reducing energy consumption and by-product formation. mdpi.comresearchgate.net Recyclable catalysts are particularly valuable in green synthesis. mdpi.com

Microwave-assisted synthesis and continuous flow chemistry are modern techniques that align with green principles by enhancing reaction rates, improving yields, and allowing for better control over reaction conditions. smolecule.com

Derivatization Strategies and Analog Synthesis

Derivatization of the this compound structure is crucial for creating analogs with modified properties. Modifications can be made at the functional group itself or by adding new ring structures. pressbooks.pubbiosyn.comlibretexts.org

Modifications at the Thioacetohydroxamate Functional Group

The thioacetohydroxamate functional group provides multiple sites for chemical modification. pressbooks.pubbiosyn.com

S-Alkylation : The sulfur atom is a key site for derivatization. Alkylation at the sulfur can be achieved, for instance, by reacting a thiohydroxamate salt with an alkyl halide like methyl iodide. orgsyn.org This allows for the introduction of various groups, influencing properties like lipophilicity. nih.gov

O-Alkylation : The oxygen atom of the hydroxyl group can also be alkylated. Methods like the Mitsunobu reaction or reaction with alkyl isoureas can be employed to introduce O-alkyl groups. orgsyn.orgorgsyn.org

N-Acylation/Alkylation : The nitrogen atom can be modified through acylation or alkylation, leading to a wider range of derivatives. researchgate.netnih.gov

These modifications are summarized in the table below.

| Modification Site | Type of Reaction | Potential Reagents | Resulting Structure | Reference |

| Sulfur (S) | Alkylation | Alkyl halides (e.g., Methyl iodide) | S-Alkyl thiohydroxamate | orgsyn.orgnih.gov |

| Oxygen (O) | Alkylation | Alcohols (Mitsunobu), Alkyl isoureas | O-Alkyl thiohydroxamate | orgsyn.orgorgsyn.org |

| Nitrogen (N) | Acylation | Acid chlorides | N-Acyl thiohydroxamate | researchgate.netnih.gov |

Synthesis of Heterocyclic and Aryl Derivatives of this compound

Synthesizing derivatives that incorporate heterocyclic or aryl rings expands the chemical diversity and potential applications of this compound analogs.

Aryl Derivatives : Aryl groups can be introduced using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which pairs aryl boronic acids with a suitable thiophene (B33073) precursor. rasayanjournal.co.in The Buchwald-Hartwig cross-coupling is another powerful method for N-arylation. mdpi.com These methods allow for the synthesis of a wide array of 2-aryl-substituted derivatives. organic-chemistry.org

Heterocyclic Derivatives : The thiohydroxamate moiety can be a building block for constructing various heterocyclic systems. researchgate.netnih.gov For example, thiohydrazides, which are related structures, can undergo oxidative heterocyclization or react with α,β-unsaturated ketones to form thiadiazoles and pyrazolines, respectively. mdpi.com Condensation reactions with dicarbonyl compounds are a common strategy for forming fused ring systems like pteridines. derpharmachemica.com Transition metal-catalyzed cycloisomerization reactions are also employed to create five-membered N-heterocycles. researchgate.net

Stereoselective Synthesis of this compound Analogs

Stereoselectivity is critical when designing analogs intended to interact with chiral biological targets. The goal is to control the three-dimensional arrangement of atoms in the molecule.

One established approach is the Barton reductive decarboxylation of a chiral carboxylic acid that has been converted into a thiohydroxamate ester. unifei.edu.br This radical reaction can be used to stereoselectively prepare specific cis- or trans-cyclopropane structures. unifei.edu.br For instance, the enantioselective synthesis of certain antipsychotic agent analogs has utilized this method to construct chiral cyclopropane (B1198618) rings. unifei.edu.br

Another strategy involves radical addition reactions. The photochemical decarboxylation of a thiohydroxamic ester can generate a radical that adds selectively to another molecule, a method used in the stereoselective total synthesis of the marine natural product (-)-ilimaquinone. organic-chemistry.org While a broad range of stereoselective radical reactions involving thiohydroxamates have been explored, the development of catalytic asymmetric methods specifically for simple analogs like this compound remains an active area of research. researchgate.netscholaris.ca

Reaction Pathways and Mechanistic Insights of this compound

This compound, with its distinct arrangement of heteroatoms and functional groups, exhibits a rich and varied reactivity. The molecule's chemical behavior is governed by the interplay of its sulfur, nitrogen, and oxygen atoms, as well as the imine-like carbon center. This section explores the principal reaction pathways, including oxidative transformations, nucleophilic and electrophilic interactions, and characteristic rearrangements and fragmentations. Mechanistic details and the energetic factors that govern these transformations are also discussed.

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding S-oxo (sulfoxide) and S,S-dioxo (sulfone) derivatives. The extent of oxidation is dependent on the nature and stoichiometry of the oxidizing agent used. These transformations are significant as they modify the electronic properties and steric profile of the molecule, which can influence its biological activity and chemical reactivity.

Mild oxidizing agents are typically employed for the selective conversion of the thioether to a sulfoxide (B87167). Stronger oxidizing conditions or an excess of the oxidant will further oxidize the sulfoxide to the corresponding sulfone. The oxidation of thioethers to sulfoxides and sulfones is a well-established transformation in organic chemistry. researchgate.netthieme-connect.de For instance, reagents like hydrogen peroxide, often in combination with a catalyst, periodates, and peroxy acids are commonly used. acs.org The oxidation of S-methyl benzothiohydroxamic acid, an analogous compound, has been shown to yield the S-oxo derivative (sulfoxide) when treated with hydrogen peroxide in acetic acid. smolecule.com More potent oxidizing agents, such as peracetic acid or potassium permanganate, can lead to the S,S-dioxo derivative (sulfone) or even result in cleavage of the molecule. smolecule.com

Table 1: Oxidizing Agents for Thioether to Sulfoxide/Sulfone Transformation

| Oxidizing Agent | Typical Product | Conditions & Remarks |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Often requires a catalyst (e.g., Sc(OTf)₃, tungstate) thieme-connect.de; selectivity can be controlled by stoichiometry. york.ac.uk |

| Sodium metaperiodate (NaIO₄) | Sulfoxide | Mild and selective conditions, often performed in aqueous methanol. acs.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Highly effective; 1 equivalent typically yields the sulfoxide, while >2 equivalents yield the sulfone. york.ac.uk |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide or Sulfone | A versatile and stable oxidant. researchgate.net |

| Potassium Permanganate (KMnO₄) | Sulfone / Cleavage | Strong oxidant, often leads to over-oxidation. smolecule.com |

The mechanism of oxidation generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. This process converts the divalent sulfur into a chiral sulfoxide center. Further oxidation to the achiral sulfone proceeds via a similar pathway.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is distinctly amphiphilic, meaning it possesses both nucleophilic and electrophilic centers, allowing it to react with a wide range of chemical species.

Nucleophilic Reactivity: The primary nucleophilic site is the sulfur atom, which has lone pairs of electrons and can be considered a "soft" nucleophile. nih.gov This sulfhydryl-like character allows it to react with various soft electrophiles. A key reaction is S-alkylation, where the sulfur atom attacks an alkyl halide (e.g., methyl iodide), displacing the halide and forming a sulfonium (B1226848) salt. nih.govpearson.com The nitrogen and oxygen atoms also possess lone pairs and can act as nucleophiles, participating in reactions such as acylation, although the sulfur is generally more nucleophilic in this context.

Electrophilic Reactivity: The primary electrophilic site is the carbon atom of the C=NOH group. This carbon is analogous to a carbonyl carbon and is susceptible to attack by nucleophiles. The partial positive charge on this carbon is enhanced by the electronegativity of the adjacent nitrogen and oxygen atoms. Nucleophilic addition to this center is a potential reaction pathway. Furthermore, the molecule can serve as an electrophile in acylation-type reactions under the right conditions. core.ac.ukchemguide.co.uk For instance, in reactions analogous to Friedel-Crafts acylation, an activated form of the molecule could be attacked by an electron-rich aromatic system. masterorganicchemistry.com

Table 2: Reactivity Profile of this compound

| Site | Type of Reactivity | Potential Reagents/Reaction Type |

|---|---|---|

| Sulfur Atom | Nucleophilic | Alkyl halides (S-alkylation), Michael acceptors. nih.govlibretexts.org |

| Nitrogen/Oxygen Atoms | Nucleophilic | Acylating agents (N-acylation, O-acylation). mdpi.com |

| C=NOH Carbon | Electrophilic | Strong nucleophiles (e.g., organometallics, hydrides). |

| Hydroxyl Proton | Acidic | Bases (deprotonation to form hydroxamate anion). wikipedia.org |

Rearrangement Reactions and Fragmentations

This compound and its derivatives can undergo characteristic rearrangement and fragmentation reactions, which are often driven by the formation of stable products.

Lossen Rearrangement: Hydroxamic acids, upon activation (typically O-acylation or O-sulfonylation) and treatment with a base, undergo the Lossen rearrangement to form an isocyanate. wikipedia.orghandwiki.org A similar pathway is plausible for thiohydroxamic acids. calstate.educalstate.edu For an activated derivative of this compound, this rearrangement would involve the migration of the acetyl group to the nitrogen atom with the concurrent expulsion of a leaving group from the oxygen. This would likely produce an isothiocyanate intermediate, which is a highly reactive species that can be trapped by various nucleophiles.

Barton Decarboxylation Fragmentation: While this compound itself does not undergo this reaction, its O-acyl derivatives are classic substrates for the Barton decarboxylation, a powerful radical fragmentation process. wikipedia.orgsynarchive.com This reaction transforms a carboxylic acid into a thiohydroxamate ester (a Barton ester), which then fragments upon initiation by heat or light. unifei.edu.brchemistryschool.net

The mechanism involves the homolytic cleavage of the weak N-O bond, generating an acyloxyl radical and a pyridylthiyl radical (if using the common N-hydroxy-2-thiopyridone derivative). unifei.edu.brresearchgate.net The acyloxyl radical rapidly undergoes decarboxylation (loss of CO₂) to form an alkyl radical. researchgate.net This radical can then be trapped by a hydrogen atom donor to yield a reduced alkane or react with other species to form new C-C or C-heteroatom bonds. wikipedia.orgorganic-chemistry.org This fragmentation is a cornerstone of radical chemistry, providing a versatile method for generating radicals from carboxylic acids.

Kinetic and Thermodynamic Aspects of this compound Reactions

The rates and equilibria of the reactions involving this compound are governed by fundamental kinetic and thermodynamic principles. While specific quantitative data for this exact molecule are scarce, valuable insights can be drawn from studies of analogous systems.

Kinetics: The kinetics of many reactions involving thiohydroxamates are rapid. In the Barton decarboxylation, the key fragmentation step—the loss of CO₂ from the carboxyl radical—is extremely fast, with an estimated rate constant (k) of around 10⁹ s⁻¹. researchgate.net The kinetics of oxidation reactions can vary. Studies on the oxidation of related thioacids have shown Michaelis-Menten type kinetics, which implies the formation of a pre-equilibrium complex between the thio-compound and the oxidant before the rate-determining step. rasayanjournal.co.in The rate of rearrangement reactions like the Lossen rearrangement is highly dependent on the nature of the leaving group on the oxygen and the reaction conditions. For some radical reactions, kinetic data can be used to predict outcomes. For instance, in decarboxylative acylation approaches, the rate of radical addition to the thiocarbonyl group competes with other radical trapping pathways, and conditions must be optimized to favor the desired product. researchgate.net

Thermodynamics: The thermodynamics of thiohydroxamic acid reactions are often influenced by tautomeric equilibria and the formation of stable products. Computational studies have indicated that, unlike hydroxamic acids which favor the oxo-form, thiohydroxamic acids exhibit nearly equal stability for the thione (C=S) and thiol (C=N-SH) tautomers in the gas phase. nih.gov This equilibrium can be influenced by the solvent.

Many of the fragmentation reactions are thermodynamically driven. The Barton decarboxylation, for example, is propelled forward by a significant increase in entropy due to the formation of gaseous carbon dioxide and the formation of a very stable tin-sulfur bond in tin-hydride mediated versions. wikipedia.org This favorable change in Gibbs free energy (ΔG) makes the reaction essentially irreversible. This principle, where the entropic contribution of gaseous byproducts can make an endothermic reaction thermodynamically favorable, is a crucial concept in understanding these transformations. nih.gov The stability gained by forming an aromatic ring in the pyridinethione byproduct also contributes to the thermodynamic driving force of the Barton reaction. orgsyn.org

Table 3: Key Energetic Factors in Thiohydroxamate Reactions

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Drivers |

|---|---|---|

| Oxidation | Nature of oxidant, solvent polarity, formation of intermediate complex. rasayanjournal.co.in | Formation of strong S=O bonds. |

| Barton Fragmentation | Weak N-O bond facilitates homolysis; rapid decarboxylation (~10⁹ s⁻¹). researchgate.net | Entropy gain (CO₂ evolution); formation of stable byproducts (e.g., S-Sn bonds, aromatic rings). wikipedia.org |

| Lossen Rearrangement | Quality of the leaving group on oxygen; base strength. | Formation of stable isothiocyanate/isocyanate and salt byproduct. |

| Tautomerism | Solvent polarity, intramolecular hydrogen bonding. | Relative stability of thione vs. thiol forms. nih.gov |

Mechanistic Biological Studies and Molecular Target Interactions

Enzyme Inhibition Kinetics and Characterization

Determination of Inhibition Modes (e.g., competitive, non-competitive, uncompetitive, mixed-type)

The mode of enzyme inhibition describes how an inhibitor binds to an enzyme and affects its interaction with the substrate. For instance, the parent carbamate (B1207046), methomyl (B1676398), is understood to act as a competitive inhibitor of acetylcholinesterase. iaea.org However, specific studies detailing the inhibition mode of Methyl thioacetohydroxamate itself are not available. Kinetic analyses, such as Lineweaver-Burk plots, are typically used to determine whether an inhibitor competes with the substrate for the active site (competitive), binds to a separate site on the enzyme (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).

Elucidation of Enzyme Inhibition Kinetic Parameters (e.g., IC50, Ki, Km)

The potency of an enzyme inhibitor is quantified by parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While an IC50 value of 2.1 x 10⁻² M has been reported for the parent compound methomyl against rat brain acetylcholinesterase, equivalent, peer-reviewed data for this compound are not available in the scientific literature. iaea.org The determination of these values is crucial for comparing the potency of different inhibitors.

Table 3.1: Enzyme Inhibition Kinetic Parameters for Related Compounds

| Compound | Target Enzyme | Parameter | Value |

| Methomyl | Rat Brain Acetylcholinesterase | IC50 | 2.1 x 10⁻² M iaea.org |

Note: Data for this compound is not available. This table shows data for the parent compound for context.

Time-Dependent and Reversible/Irreversible Enzyme Inactivation Mechanisms

Inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where a stable, often covalent, bond is formed. Carbamate insecticides like methomyl are known to be reversible inhibitors of acetylcholinesterase, which allows for the spontaneous reactivation of the enzyme. uu.nl It is presumed that this compound would follow a similar reversible inhibition mechanism, though specific studies confirming this and examining for any time-dependent effects have not been identified.

Understanding how a ligand interacts with its target at a molecular level provides a basis for its biological activity and can guide the design of new compounds. This involves identifying the specific binding site and the nature of the chemical interactions.

Molecular Basis of Biological Activity and Ligand-Target Interactions

Elucidation of Enzyme Active Site Interactions and Binding Pockets

The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) of amino acid residues essential for its function. The binding of inhibitors to this site blocks the breakdown of the neurotransmitter acetylcholine (B1216132). While the interactions of various inhibitors with AChE are well-studied, specific structural or computational studies detailing the binding pose and key interactions of this compound within this active site are not present in the available literature.

Investigation of Covalent and Non-Covalent Ligand Binding Mechanisms

The binding of an inhibitor to an enzyme is mediated by chemical interactions. Reversible inhibition, typical for carbamates, involves non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. uu.nl Irreversible inhibition, in contrast, involves the formation of a stable covalent bond between the inhibitor and the enzyme. Given that methomyl acts as a reversible inhibitor, it is likely that this compound also interacts with its target enzymes through non-covalent mechanisms. However, direct experimental evidence confirming the specific non-covalent interactions for this compound is lacking.

Conformational Changes Induced by Ligand Binding

The binding of a ligand to an enzyme often induces conformational changes that are critical for its inhibitory action. In the context of acetylcholinesterase (AChE), a target for analogous inhibitors, the binding of ligands can cause significant structural adjustments. nih.govnih.gov The enzyme possesses a high degree of plasticity, particularly in the peripheral anionic site (PAS), which can widen to accommodate inhibitors. nih.gov For instance, the binding of the inhibitor territrem B to human AChE distorts the protein backbone in the PAS. nih.gov

Studies on human AChE have proposed that ligand binding at the PAS can trigger a cascade of conformational changes. nih.gov This signal may propagate from the surface through specific residues like W286 and D74 at the entrance of the active site "gorge," and continue down to the catalytic center, affecting residues such as Y341, F338, and Y337. nih.gov These shifts, particularly in residue Y337, could physically block the entrance or exit of the catalytic center, thereby reducing the enzyme's catalytic efficiency. nih.gov

Analysis of various AChE structures in complex with inhibitors reveals that the acyl pocket loop is a highly adaptive structural element. mdpi.com Conformational changes in this central loop are often coupled with shifts in C-terminal α-helical positions, suggesting a pathway for allosteric interactions within the enzyme. mdpi.com While direct crystallographic data for this compound is not available, these findings on analogous inhibitors illustrate the dynamic nature of enzyme-ligand interactions, where the protein structure adapts to accommodate the incoming molecule, leading to inhibition.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. heraldopenaccess.us For inhibitors related to this compound, systematic modifications have provided insights into optimizing their effects. In the analogous carbamate inhibitors of acetylcholinesterase, the synthesis of a series of compounds with different substituted phenols allows for the investigation of how structure affects activity. walisongo.ac.id

For metalloenzyme inhibitors featuring a hydroxamic acid group, SAR studies have highlighted several important factors. These include the nature of the group that binds to the metal ion (Zinc-Binding Group or ZBG), the shape and length of the linker connecting the ZBG to a "cap" structure, and the steric properties of the cap group itself. science.gov Research into related inhibitors has explored various ZBGs, including thiohydroxamic acids. tandfonline.comtandfonline.com In a series of sulfonamide hydroxamate inhibitors, modifications were explored while keeping a butynyloxy group constant, leading to compounds with excellent potency and oral activity in preclinical models. nih.gov

| Structural Region | Modification Explored | Impact on Biological Activity | Reference |

|---|---|---|---|

| Zinc-Binding Group (ZBG) | Hydroxamic acid vs. Thiohydroxamic acid | The ZBG is crucial for coordinating with the metal ion (e.g., Zn²⁺) in the active site of metalloenzymes. | tandfonline.comtandfonline.comvulcanchem.com |

| Linker Region | Varying length and shape (e.g., seven-carbon chain) | Optimal linker length is critical for positioning the pharmacophore correctly within the enzyme's active site. | science.govmdpi.com |

| Cap Group / Scaffold | Substituted phenyl rings, quinoline, acridine | Influences hydrophobic interactions, selectivity, and overall potency. | heraldopenaccess.usvulcanchem.com |

| Substituents | Methyl groups, halogens, etc. on the cap | Affects hydrophobicity, electronic properties, and steric fit, which can fine-tune inhibitor potency. | walisongo.ac.id |

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For inhibitors of metalloenzymes, the hydroxamic acid moiety (-CONHOH) is a well-established pharmacophore, acting as a bidentate ligand that coordinates with the zinc ion in the enzyme's active site. tandfonline.comvulcanchem.com In this compound, this group is a primary pharmacophoric element.

Insights from related structures suggest other key elements. The phenyl ring in similar compounds contributes to binding through hydrophobic interactions with the enzyme's active site. vulcanchem.com The thioether (-S-) linkage in this compound is another defining feature. For the related carbamate insecticides that inhibit cholinesterase, the carbamoyl (B1232498) group is the key element that is transferred to a serine residue in the enzyme's active site, rendering it inactive. walisongo.ac.id Therefore, the core pharmacophore of this compound can be considered the thioacetohydroxamate group, which combines the metal-binding capability of a hydroxamate with the structural influence of the thioether linkage.

The ability of a drug to interact with a specific target while avoiding others is crucial. For cholinesterase inhibitors, selectivity between the two major forms of the enzyme, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is an important consideration. heraldopenaccess.us Studies on radiolabeled piperidinyl esters, which are substrates for these enzymes, showed that modifying the length of the ester chain (e.g., from n-butyrate to n-valerate) could confer specificity for BChE. nih.gov

For hydroxamic acid-based inhibitors targeting metalloenzymes, selectivity is often determined by the "cap" group and the linker region. science.gov While the hydroxamic acid group binds to the conserved zinc ion in the active site, the linker and cap portions interact with less-conserved regions of the protein surface, allowing for the development of inhibitors that are selective for one enzyme over another. science.gov Therefore, the structural determinants for the selectivity of this compound would likely reside in its methyl and thioether components, which would interact with non-catalytic regions of a target enzyme, complementing the hydroxamate group's interaction with the active site.

Identification of Key Pharmacophoric Elements for Target Modulation

Investigational Biological Targets and Pathways

Sterol Methyltransferase (SMT)

Sterol methyltransferase (SMT) is a key enzyme in the biosynthesis of specific sterols, such as ergosterol, in fungi, protozoa, and plants. researchgate.netmdpi.com It catalyzes the introduction of a methyl group at the C24 position of the sterol side chain. researchgate.netresearchgate.net Because this enzyme is absent in animal cells, which primarily use cholesterol, SMT is considered a promising target for developing selective antifungal and antiparasitic agents. mdpi.comdndi.org Known inhibitors of SMT are often sterol analogs, such as azasterols, which are designed to mimic the transition state of the methylation reaction. mdpi.comdndi.org Despite the potential of SMT as a drug target, a review of the scientific literature did not yield evidence of inhibitory activity by this compound against this enzyme.

Xanthine (B1682287) Oxidase (XO)

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine into uric acid. upm.edu.mynih.govmdpi.com Elevated levels of uric acid can lead to gout, making XO a major therapeutic target for this condition. nih.gov Well-known inhibitors like allopurinol (B61711) are used clinically to reduce uric acid production. nih.govmdpi.com Numerous other compounds, including various flavonoids and a hydroxyanthraquinone derivative, have also been identified as XO inhibitors. upm.edu.mybiorxiv.org The inhibitory mechanism often involves interaction with the molybdenum-containing cofactor at the enzyme's active site. nih.gov However, there is no information in the searched literature to suggest that this compound acts as an inhibitor of xanthine oxidase.

Cholinesterases

Cholinesterases, primarily acetylcholinesterase (AChE), are enzymes that hydrolyze the neurotransmitter acetylcholine, playing a vital role in regulating neurotransmission. nih.govheraldopenaccess.us Inhibition of AChE is a key strategy for treating Alzheimer's disease. heraldopenaccess.us this compound is a known metabolite of the N-methylcarbamate insecticides methomyl and thiodicarb (B1682804) and functions as a cholinesterase inhibitor. The mechanism of inhibition for carbamate-based compounds involves the transfer of their carbamoyl group to the active site serine residue of AChE. walisongo.ac.id This carbamoylated enzyme is much more stable and hydrolyzes far more slowly than the acetylated enzyme, leading to a buildup of acetylcholine at the synapse and resulting in overstimulation of the nervous system. walisongo.ac.id

| Enzyme Target | Function | Relevance as a Target | Reported Inhibition by this compound | Reference |

|---|---|---|---|---|

| Sterol Methyltransferase (SMT) | Catalyzes C24-methylation in sterol biosynthesis. | Promising antifungal/antiparasitic target as it is absent in animals. | No evidence found in the searched literature. | researchgate.netmdpi.com |

| Xanthine Oxidase (XO) | Catalyzes the final steps of purine metabolism to produce uric acid. | Target for treating gout and hyperuricemia. | No evidence found in the searched literature. | nih.govmdpi.com |

| Cholinesterases (e.g., AChE) | Hydrolyzes the neurotransmitter acetylcholine. | Target for Alzheimer's disease therapy and the site of action for certain pesticides. | Yes, as a metabolite of carbamate insecticides. | walisongo.ac.id |

Modulatory Effects on Signal Transduction Pathways

This compound has been identified as a modulator of specific signal transduction pathways, primarily through its action as an enzyme inhibitor. Its interactions can influence cellular processes by altering the levels of key signaling molecules.

One of the most well-documented effects of this compound is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the cholinergic signaling pathway, responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This accumulation results in prolonged stimulation of nerve signals, a mechanism that is central to its activity as a metabolite of certain insecticides.

Furthermore, research has pointed towards this compound and its derivatives as potential inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs by compounds like this compound can lead to increased histone acetylation, which in turn affects a variety of cellular functions including cell cycle control and apoptosis.

In the context of agriculture, this compound has shown promise as a herbicide safener for grain sorghum, protecting it from the phytotoxic effects of herbicides like metolachlor. researchgate.netcambridge.org This protective effect suggests that the compound modulates signaling pathways within the plant that are involved in detoxification or stress response, enabling the crop to tolerate chemical treatments that would otherwise be harmful. researchgate.net While the precise mechanism is a subject of ongoing investigation, it likely involves the upregulation of detoxification enzymes, a common mode of action for herbicide safeners.

Table 1: Summary of Modulatory Effects on Signal Transduction Pathways

| Pathway/Process | Mechanism of Action | Outcome | Context | Reference |

|---|---|---|---|---|

| Cholinergic Signaling | Inhibition of Acetylcholinesterase (AChE) | Accumulation of acetylcholine, leading to prolonged nerve stimulation. | Insecticide Metabolism | |

| Gene Expression Regulation | Potential Inhibition of Histone Deacetylases (HDACs) | Increased acetylation of histones, impacting cell cycle and apoptosis. | Biochemical Research | |

| Herbicide Detoxification (in plants) | Acts as a seed safener, likely by inducing detoxification pathways. | Increased tolerance of grain sorghum to herbicides like metolachlor. | Agriculture | researchgate.netcambridge.org |

This compound as a Probe in Chemical Biology

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, in a controlled manner. unc.edumskcc.org An effective chemical probe should ideally have well-characterized potency, selectivity, and a clear mechanism of action to allow for confident interpretation of experimental results. unc.edu While not extensively developed or marketed as a "chemical probe" in the same vein as highly selective kinase inhibitors, this compound serves as a valuable tool in specific research contexts, fitting the functional definition of a probe.

The primary application of this compound as a probe is in the study of acetylcholinesterase and the metabolism of N-methylcarbamate insecticides. Its known inhibitory effect on AChE allows researchers to use it as a tool to investigate the function and regulation of this enzyme. In pesticide residue analysis, it serves as an analytical standard to detect and quantify the breakdown of parent insecticides like methomyl and thiodicarb in environmental and food samples, which is crucial for safety and environmental monitoring.

The development of a chemical probe often involves creating both the active molecule and a structurally similar but biologically inactive "negative control" to validate that the observed biological effects are due to the intended target interaction. nih.gov In the case of this compound, its utility as a probe is strengthened by comparing its effects to other oxime compounds or its parent insecticides, helping to dissect specific structure-activity relationships. cambridge.org Its role in elucidating the mechanisms of herbicide safening in plants is another example of its application as a probe to understand specific biological pathways. researchgate.netcambridge.org

Table 2: Characteristics of this compound as a Chemical Probe

| Probe Characteristic | Application in this compound | Reference |

|---|---|---|

| Defined Molecular Target | Inhibits acetylcholinesterase (AChE), a well-defined enzyme target. | |

| Mechanism of Action | Its inhibitory action on AChE is established, allowing for interpretation of its effects on cholinergic signaling. | |

| Application in Biological Systems | Used in vitro to study enzyme kinetics and in analytical chemistry as a standard for pesticide residue. Also used in vivo in plants as a herbicide safener. | researchgate.netcambridge.org |

| Contextual Usefulness | Serves as a probe to study insecticide metabolism and the mechanisms of herbicide resistance/safening in plants. | cambridge.org |

Computational and Theoretical Investigations in Research

Quantum Chemical Calculations of Methyl Thioacetohydroxamate

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of this compound. rsc.orgmjcce.org.mk These methods allow for the detailed investigation of the molecule's structure, bonding, and potential chemical transformations. rsc.org

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, analysis of its molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into its reactivity. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. mjcce.org.mk

Theoretical studies on related thioesters, like S-methyl thioacetate (B1230152), have been performed using methods such as B3LYP and MP2 to determine structural parameters. researchgate.net For S-methyl thioacetate, gas electron diffraction combined with quantum chemical calculations revealed a syn conformation, where the C=O double bond is syn with respect to the S-C(H3) single bond. researchgate.net This conformational preference is a common trend among methyl thioesters. researchgate.net

Table 1: Selected Calculated Skeletal Geometric Parameters for S-methyl thioacetate (a related compound)

| Parameter | Value (ra values) | Uncertainty (3σ) |

|---|---|---|

| C=O | 1.214 Å | 0.003 Å |

| C-C | 1.499 Å | 0.005 Å |

| S-C(sp2) | 1.781 Å | 0.006 Å |

| S-C(sp3) | 1.805 Å | 0.006 Å |

| O=C-C | 123.4° | 0.8° |

| O=C-S | 122.8° | 0.5° |

| C-S-C | 99.2° | 0.9° |

Source: Gas electron diffraction (GED) analysis assisted by quantum chemical calculations. researchgate.net

Natural Bond Orbital (NBO) analysis can further reveal key intramolecular interactions, such as hyperconjugation, which contribute to the stability of specific conformers. umanitoba.ca For instance, in similar molecules, interactions like the delocalization of lone pair electrons from an oxygen atom into the antibonding orbitals of adjacent bonds (e.g., LP(O)→π*(C=O)) play a significant role in stabilizing the molecular structure. umanitoba.ca

Quantum chemical calculations are pivotal in predicting the reactivity of molecules and mapping out the energetics of reaction pathways. rsc.orgfrontiersin.org By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction enthalpies, which are crucial for understanding reaction mechanisms and kinetics. frontiersin.orgarxiv.org

For molecules like this compound, which contains a hydroxamic acid moiety, these calculations can predict its behavior in various chemical reactions. smolecule.com For example, the Lossen rearrangement, a reaction that transforms hydroxamates into isocyanates, can be modeled computationally to understand its mechanism and energetic profile under different conditions. smolecule.com Similarly, calculations can shed light on the molecule's ability to chelate metal ions by modeling the coordination process and the stability of the resulting metal complexes. smolecule.comiaea.org

Fukui function analysis, derived from conceptual DFT, helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov This allows for a more nuanced prediction of how this compound will interact with other chemical species.

Computational methods can accurately predict physicochemical properties like the acid dissociation constant (pKa) and redox potentials. youtube.comnih.gov These calculations often involve thermodynamic cycles and the use of continuum solvation models to simulate the aqueous environment. wayne.edu

For N-methylthioacetohydroxamic acid, the pKa has been experimentally determined to be 5.94, indicating it is more acidic than its hydroxamate analog, acetohydroxamic acid (pKa = 9.34). iaea.org Computational approaches, such as those using the SMD implicit solvation model combined with DFT (e.g., B3LYP), can reproduce and predict these values. wayne.edunih.gov The accuracy of these predictions can be significantly improved by including explicit water molecules in the calculation to better model the specific hydrogen-bonding interactions in solution. wayne.edunih.gov

Calculating redox potentials involves determining the energy difference between the oxidized and reduced states of the molecule. youtube.com These calculations are essential for understanding the electron transfer capabilities of this compound and its potential role in redox processes within biological or chemical systems.

Table 2: Experimental pKa Values for Thiohydroxamic and Hydroxamic Acids

| Compound | pKa |

|---|---|

| N-methylthioacetohydroxamic acid | 5.94 |

| Acetohydroxamic acid | 9.34 |

Source: Solution thermodynamic studies. iaea.org

Reactivity Prediction and Reaction Path Energetics

Molecular Dynamics (MD) Simulations in Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms over time. wikipedia.orgnih.gov This technique is particularly valuable for studying the behavior of small molecules like this compound within complex biological environments, such as in the presence of proteins or membranes. mdpi.comnih.gov

A molecule's function is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable spatial arrangements (conformers) of a molecule and the energy barriers between them. umanitoba.caresearchgate.net MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov

By simulating the molecule's movements in a solvent, MD can reveal the preferred conformations and the dynamics of transition between them. nih.gov For related compounds, studies have shown that the presence and nature of heteroatoms (like sulfur versus oxygen) and substituent groups can drastically alter conformational preferences. umanitoba.camdpi.com For instance, in methyl esters, a cis conformation is often the most stable. mdpi.com The internal rotation of the methyl group is also a key dynamic feature, with energy barriers that can be calculated and compared with experimental data. umanitoba.ca These conformational dynamics are crucial as they can dictate how the molecule fits into a protein's binding site. mdpi.com

Starting with a docked structure, an MD simulation allows the system to evolve, providing a more realistic picture of the binding event. frontiersin.org The simulations can show how the protein and ligand adapt to each other's presence and highlight the role of water molecules in mediating the interaction. nih.govnih.gov

Free energy calculation methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to MD trajectories to estimate the binding free energy (ΔGbind). mdpi.com A more negative ΔGbind value indicates a stronger and more favorable binding interaction. mdpi.com These calculations help in ranking potential drug candidates and understanding the energetic contributions of different parts of the molecule to the binding affinity. nih.govfrontiersin.org For example, studies on the effect of adding a methyl group have shown that while it can improve binding, the gain in free energy is often modest and depends heavily on factors like burial in a hydrophobic pocket and induced conformational changes. nih.govnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-methylthioacetohydroxamic acid |

| S-methyl thioacetate |

| Acetohydroxamic acid |

Solvent Effects and Hydration Shell Analysis

Computational chemistry provides critical insights into how solvent environments influence the behavior of this compound at a molecular level. The influence of a solvent on the thermodynamics and kinetics of chemical processes is referred to as a solvent effect. numberanalytics.com Modeling these effects is essential for accurately predicting molecular stability, reaction mechanisms, and interaction dynamics in solution. numberanalytics.comnih.gov

Theoretical investigations of solvent effects are typically approached using two main types of models: implicit and explicit. nih.gov Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with specific dielectric properties. numberanalytics.comnih.govarxiv.org This method is computationally efficient and can capture the primary electrostatic effects of the solvent on the solute. numberanalytics.comnih.gov For instance, a polar solvent can stabilize charged transition states or intermediates, thereby increasing a reaction rate. numberanalytics.com

Explicit solvent models offer a more detailed, atomistic representation, where individual solvent molecules are included in the simulation. nih.gov This approach, while computationally more demanding, is crucial for understanding specific solute-solvent interactions, such as hydrogen bonding and the detailed structure of the solvent shell around the molecule. nih.govrsc.org For protic solvents like water, explicit models are often necessary to accurately describe the complex network of hydrogen bonds. rsc.org

Hydration shell analysis focuses on the arrangement and dynamics of water molecules in the immediate vicinity of a solute. researchgate.net Neutron diffraction and spherical harmonic analysis have been used to confirm the existence of distinct hydration shells around molecules in aqueous solutions. aps.org For this compound, the methylthio group (-S-CH₃) and the hydroxamate group (-CONHOH) are expected to interact differently with surrounding water molecules. The methyl group typically induces the formation of a disordered, cage-like structure of water molecules, characteristic of hydrophobic hydration. aps.org The polar hydroxamate group, conversely, can act as both a hydrogen bond donor and acceptor, leading to more specific and stronger interactions with water.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor), such as a protein. nih.govresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding molecular recognition. researchgate.netnih.gov

Molecular docking simulations have been employed to investigate the interaction of this compound derivatives with biological targets. These studies are crucial for predicting how the ligand fits into the binding site of a protein and for estimating the strength of the interaction, often expressed as a binding affinity or docking score. nih.govfrontiersin.org Derivatives of this compound have shown significant inhibitory activity against metallo-β-lactamases (MBLs), such as NDM-1 and VIM-1, which are enzymes responsible for antibiotic resistance. vulcanchem.com

Docking studies predict the binding pose by sampling many possible conformations of the ligand within the receptor's active site and scoring them. unistra.fr The pose with the most favorable score (lowest binding energy) is considered the most likely binding mode. scielo.org.mx For this compound derivatives targeting MBLs, docking would predict the precise orientation within the active site that allows the hydroxamate group to chelate the catalytic zinc ions, a key interaction for inhibition. The accuracy of these predictions is often validated by comparing the root-mean-square deviation (RMSD) between the docked pose and a co-crystallized ligand structure, where a value below 2-3 Å is generally considered a successful prediction. mdpi.comajchem-a.com

The binding affinity is a quantitative prediction of the binding strength. nih.gov While a direct correlation between docking scores and experimental binding affinities can be challenging to achieve, these scores are invaluable for ranking potential inhibitors in virtual screening campaigns. unistra.frd-nb.info

Table 1: Representative Docking Simulation Data for Thiohydantoin Derivatives

This table presents example docking scores for compounds structurally related to this compound against various protein targets, illustrating the type of data generated in such studies.

| Compound Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| 5-aryl-2-thiohydantoin | Isocitrate Dehydrogenase | 4UMX | -4.4 to -8.5 ajchem-a.com |

| 5-aryl-2-thiohydantoin | Bacterial LasR-OC12 HSL complex | 3IX3 | -5.1 to -9.6 ajchem-a.com |

| 5-aryl-2-thiohydantoin | β-ketoacyl-acyl carrier protein synthase | 1FJ4 | -4.9 to -7.8 ajchem-a.com |

Once a binding pose is predicted, a detailed analysis of the intermolecular interactions between the ligand and the receptor can be performed. researchgate.net These non-covalent interactions are the basis of molecular recognition and binding stability. mdpi.com Key interactions for this compound and its derivatives with protein targets include:

Hydrogen Bonds: The hydroxamic acid group (-CONHOH) is a potent hydrogen bond donor (from the N-H and O-H protons) and acceptor (at the carbonyl and hydroxyl oxygens). These interactions with amino acid residues in the active site, such as aspartate, glutamate, or histidine, are often critical for binding. researchgate.net

Hydrophobic Interactions: The methyl group (-CH₃) of the thioether moiety contributes to binding through hydrophobic and van der Waals interactions with nonpolar residues (e.g., valine, leucine, isoleucine) in the protein's binding pocket. vulcanchem.commdpi.com Computational modeling suggests that the thioether group in related inhibitors helps to stabilize the enzyme-inhibitor complex through these hydrophobic contacts. vulcanchem.com

Metal Chelation: In the case of metalloenzymes like MBLs, the hydroxamate functional group is a key pharmacophore that can chelate the zinc ion(s) in the active site, leading to potent inhibition. This coordination is a dominant factor in the binding affinity.

π-Interactions: If aromatic rings are present in derivatives, π-π stacking or π-cation interactions with residues like phenylalanine, tyrosine, or tryptophan can further stabilize the complex. researchgate.net

These interactions are often visualized using 2D or 3D diagrams that map the specific residues involved and the distances of the interactions. researchgate.net

Prediction of Ligand Binding Poses and Affinities with Biological Targets

Computational Approaches to Structure-Activity and Structure-Mechanism Relationships

Computational methods are essential for deciphering the complex relationships between a molecule's chemical structure and its biological activity (Structure-Activity Relationship, SAR) or its mechanism of action. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build mathematical models correlating the chemical structures of a series of compounds with their biological activities. jocpr.comtaylorfrancis.comresearchgate.net A QSAR model is represented by an equation where biological activity is a function of molecular descriptors. taylorfrancis.com These descriptors are numerical values that quantify various physicochemical properties of the molecules, such as hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants, atomic charges), and steric or topological features (e.g., molecular weight, surface area). jocpr.comresearchgate.net

For a series of this compound derivatives, a QSAR study would involve:

Data Collection: Assembling a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition). nih.gov

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. nih.gov

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create a mathematical equation that links the descriptors to the activity. nih.gov

Validation: Rigorously testing the model's predictive power on an external set of compounds to ensure its reliability. taylorfrancis.com

Such models can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts to design more potent compounds. jocpr.com

Computational studies also provide mechanistic insights. For instance, understanding the β-lactamase inhibitory activity of this compound derivatives involves modeling the reaction mechanism at a quantum mechanical level. Studies have shown that the electron-withdrawing nature of the thioester group can accelerate nucleophilic attack, a key step in its mechanism of action. vulcanchem.com By calculating the energy profiles of reaction pathways, including transition states and intermediates, researchers can understand why certain structural modifications enhance or diminish the inhibitory activity. arxiv.org

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Synthesized Research Compounds

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups through the interaction of electromagnetic radiation with matter. For a compound like Methyl thioacetohydroxamate, a combination of techniques is employed for unambiguous structural confirmation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For this compound and its more complex derivatives, one-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are essential for initial structural verification. researchgate.net For instance, ¹H NMR can identify protons associated with the methylthio group, while ¹³C NMR confirms the carbon environments within the molecule.

In the study of more complex thiohydroxamic acid derivatives, advanced NMR methods are indispensable. numberanalytics.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons, which is crucial for assigning signals in intricate structures. For derivatives exhibiting stereoisomerism, such as Z and E isomers across the C=N bond, advanced NMR techniques, including the use of ¹⁵N NMR, can clearly distinguish between the different isomeric forms. researchgate.net The assignment of relative configurations in cyclic thiohydroxamate esters has also been achieved using NMR spectroscopy. novanet.ca Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can elucidate through-space interactions, providing critical data on the three-dimensional structure and conformation of these molecules in solution.

| NMR Technique | Application for Thiohydroxamate Derivatives | Information Obtained |

| ¹H NMR | Identification of proton environments | Chemical shift, multiplicity, and integration of protons (e.g., -SCH₃, C-CH₃) |

| ¹³C NMR | Identification of carbon environments | Chemical shifts of all unique carbon atoms (e.g., C=N, -SCH₃) |

| ¹⁵N NMR | Isomeric assignment | Distinguishes between Z and E isomers by probing the nitrogen environment researchgate.net |

| 2D COSY | H-H correlation | Identifies protons that are coupled (spin-spin) to each other |

| 2D HSQC/HMQC | C-H correlation | Correlates protons directly to the carbons they are attached to |

| 2D HMBC | Long-range C-H correlation | Establishes connectivity between protons and carbons separated by 2-3 bonds |

| NOESY | Through-space H-H correlation | Determines spatial proximity of protons, aiding in stereochemical assignment |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. Unlike unit-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), allowing for the determination of a unique molecular formula. For this compound (C₃H₇NOS), HRMS can verify the molecular ion with a high degree of confidence. For example, the expected protonated molecule [M+H]⁺ would be measured and compared to its theoretical exact mass.

The power of HRMS also extends to fragmentation analysis. benthamopen.com By determining the exact masses of fragment ions, it is possible to distinguish between fragments with the same nominal mass, such as the loss of carbon monoxide (CO) versus the loss of an ethylene (B1197577) molecule (C₂H₄). benthamopen.com Soft ionization techniques, such as Electrospray Ionization (ESI) or Field Ionization (FI), are often coupled with HRMS to generate abundant molecular ions with minimal fragmentation, which is particularly useful for confirming the molecular weight of the parent compound. jeol.comnih.gov

Table: Theoretical vs. Experimental Mass Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) | Typical Experimental Mass (m/z) | Technique |

|---|---|---|---|---|

| [M+H]⁺ | C₃H₈NOS⁺ | 106.0321 | ~106.0320 | HRMS (ESI) |

Infrared and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify the functional groups present in a molecule. mrclab.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. ajol.info Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint." For this compound, FTIR analysis would be used to confirm the presence of key functional groups. mu-varna.bg

Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | **Characteristic Absorption Range (cm⁻¹) ** |

|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Imine | C=N stretch | 1640 - 1690 |

| Thioether | C-S stretch | 600 - 800 |

UV-Vis Spectroscopy analyzes the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. mdpi.com This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light, such as double bonds and aromatic systems. mrclab.com The C=N and C=S moieties in thiohydroxamic acid derivatives are chromophores. The absorption spectrum of this compound would likely show a π→π* transition at a shorter wavelength and a weaker n→π* transition at a longer wavelength, characteristic of molecules with non-bonding electrons (from N, O, and S atoms) and π-systems. masterorganicchemistry.com While less specific for detailed structural elucidation than NMR or MS, UV-Vis spectroscopy is highly valuable for quantitative analysis and for monitoring reactions involving chromophoric species. mdpi.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in synthetic chemistry for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction over time.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a polar, non-volatile compound like this compound, reversed-phase HPLC is the most common approach. Method development involves optimizing several parameters to achieve a good separation with sharp, symmetrical peaks.

A typical method would involve a C18 stationary phase column, which is non-polar. researchgate.net The mobile phase would consist of a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid) to ensure the analyte is in a single protonation state. Detection is commonly performed using a UV detector set to a wavelength where the analyte absorbs strongly, such as 254 nm. By injecting a sample of the synthesized product, its purity can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For reaction monitoring, small aliquots can be taken from the reaction mixture over time and analyzed by HPLC to track the disappearance of starting materials and the appearance of the product. rsc.org

Table: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm | Separation based on polarity |

| Mobile Phase | Isocratic or Gradient; e.g., 40:60 Acetonitrile:Water | Elution of the analyte from the column |

| Flow Rate | 1.0 mL/min | Controls retention time and peak shape |

| Detector | UV-Vis Diode Array Detector (DAD) | Quantification and peak purity analysis |

| Wavelength | 254 nm | Detection of the C=N chromophore |

| Injection Volume | 10 µL | Introduction of the sample onto the column |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. bohrium.com While this compound has moderate polarity, it is sufficiently volatile for GC analysis, particularly when using a suitable capillary column. fujifilm.com A standard method might employ a capillary column with a cross-linked methyl silicone stationary phase. ru.nl

GC is frequently used as a quality control method to determine the purity (assay) of reference standards of this compound. fujifilm.com The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through the column, where separation occurs based on boiling point and interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), it becomes a formidable tool for both separating and identifying components in a mixture. jeol.com The electron ionization (EI) source in a GC-MS provides reproducible fragmentation patterns that can be matched against spectral libraries for confident identification. This is particularly useful for identifying volatile impurities or side-products in a synthesis.

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) for Screening

Thin Layer Chromatography (TLC) serves as a fundamental and accessible chromatographic technique for the separation and initial identification of compounds. ajrconline.orgsavemyexams.com In the context of this compound, also known as Methomyl (B1676398), TLC provides a reliable method for its detection, particularly in screening for carbamate (B1207046) pesticides. ajrconline.org The technique operates on the principle of differential partitioning of a compound between a solid stationary phase and a liquid mobile phase. savemyexams.com The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat carrier like a glass plate. savemyexams.com

For the specific identification of this compound, a defined TLC system can be employed. The compound is spotted onto the plate, which is then developed in a chamber containing a suitable solvent system. After development, visualization is achieved using a chromogenic reagent. ajrconline.org A study reports the use of a specific spray reagent that, after heating, produces a distinct dark blue spot for Methomyl, facilitating its identification. ajrconline.org

Table 1: TLC System for the Detection of this compound (Methomyl)

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel TLC Plate | ajrconline.orgsavemyexams.com |

| Spray Reagent | 2ml methanol mixed with 50ml of 10% potassium hydroxide, followed by Folin-Ciocalteu's reagent after heating. | ajrconline.org |

| Observation | A dark blue spot is obtained for this compound. | ajrconline.org |

High-Performance Thin Layer Chromatography (HPTLC) is an advanced and more sophisticated version of TLC. cabr.iemerckmillipore.com It utilizes chromatographic plates with smaller particle sizes and a thinner layer, which results in better separation efficiency, higher detection sensitivity, and faster analysis times. merckmillipore.com HPTLC is a powerful tool for both qualitative and quantitative analysis and is well-suited for high-throughput screening. researchgate.netasiapharmaceutics.info The enhanced automation, precision in sample application, and software-controlled evaluation make HPTLC a robust method for purity checks and the quantification of analytes at nanogram levels. cabr.ieresearchgate.net While specific HPTLC methods for this compound are not detailed in the provided research, the principles of HPTLC would allow for a more sensitive and reproducible screening assay compared to standard TLC. cabr.ie

Biophysical Techniques for Ligand-Target Interaction Characterization

Understanding how a ligand like this compound interacts with its biological target is crucial in research. Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of these interactions, and can reveal the three-dimensional structure of the ligand-target complex.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur during a binding event. europeanpharmaceuticalreview.comtu-braunschweig.de It is a label-free method that directly measures the heat released or absorbed when a ligand is titrated into a solution containing its target molecule, such as a protein. tu-braunschweig.dersc.org A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. europeanpharmaceuticalreview.comnih.gov

The process involves a series of small injections of the ligand into the sample cell containing the target protein. rsc.org Each injection triggers a heat change that is measured by the calorimeter until the target molecule becomes saturated with the ligand. rsc.org The resulting data are plotted as a binding isotherm, which can be analyzed to determine the thermodynamic parameters. tu-braunschweig.de The binding enthalpy (ΔH) is a direct measure of the changes in bonding forces upon complex formation, while the Gibbs free energy (ΔG) and entropy (ΔS) provide insights into the driving forces of the interaction. europeanpharmaceuticalreview.com

Table 2: Hypothetical Thermodynamic Parameters for this compound Binding to a Target Protein as Determined by ITC

| Thermodynamic Parameter | Value | Unit | Reference |

|---|---|---|---|

| Stoichiometry (n) | 1.05 | - | rsc.org |

| Binding Affinity (Kd) | 2.5 | μM | researchgate.net |

| Enthalpy (ΔH) | -8.2 | kcal/mol | europeanpharmaceuticalreview.comresearchgate.net |

| Entropy (TΔS) | -0.6 | kcal/mol | tu-braunschweig.de |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical biosensing technique used to measure the kinetics of molecular interactions. jacksonimmuno.com It monitors the binding between a ligand and a target by detecting changes in the refractive index at the surface of a sensor chip. jacksonimmuno.comnih.gov In a typical SPR experiment, one molecule (the target) is immobilized on the sensor surface, and a solution containing the other molecule (the analyte, such as this compound) is flowed over the surface. nih.gov

The binding process is monitored over time, generating a sensorgram that shows the association of the analyte to the target and its subsequent dissociation when the analyte solution is replaced with buffer. jacksonimmuno.com From these data, the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒ or kₒff) can be determined. jacksonimmuno.com The equilibrium dissociation constant (Kₒ), which is a measure of binding affinity, can then be calculated as the ratio of kₒ to kₐ. jacksonimmuno.com This technique is highly sensitive and can be used to study a wide range of interactions, from small molecules to large proteins. nih.gov

Table 3: Hypothetical Kinetic Parameters for this compound Binding to a Target Protein as Determined by SPR

| Kinetic Parameter | Value | Unit | Reference |

|---|---|---|---|

| Association Rate (kₐ) | 3.5 x 10⁵ | M⁻¹s⁻¹ | iusb.edu |

| Dissociation Rate (kₒ) | 8.8 x 10⁻⁴ | s⁻¹ | iusb.edu |

| Dissociation Constant (Kₒ) | 2.51 | nM | iusb.edu |

X-ray Crystallography and Cryo-EM for Ligand-Bound Structures

X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are premier techniques for determining the three-dimensional structure of macromolecules and their complexes at atomic or near-atomic resolution. crelux.combiorxiv.org These methods are invaluable for visualizing the precise way in which a ligand, such as this compound, binds to its target protein. nih.gov

X-ray crystallography involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal. mdpi.com The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built. biorxiv.org This provides a static, high-resolution snapshot of the binding site, revealing the ligand's conformation, orientation, and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues. nih.govnih.gov Studies on related hydroxamate-type compounds have successfully used this method to elucidate binding modes, showing how the protein's binding pocket accommodates the ligand through specific interactions with the iron-hydroxamate center. nih.gov

Cryo-EM has emerged as a powerful alternative, particularly for large, flexible, or difficult-to-crystallize complexes. leadxpro.comnih.gov In Cryo-EM, a solution of the complex is flash-frozen in a thin layer of vitreous ice, and its structure is determined by averaging images of thousands of individual particles taken with an electron microscope. elifesciences.org This technique can capture different conformational states of the protein-ligand complex. leadxpro.comnih.gov Both methods provide critical structural insights that are fundamental for understanding the molecular basis of ligand recognition and for guiding structure-based drug design efforts. nih.govnih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Thiohydroxamate Scaffolds

The synthesis of thiohydroxamates, including methyl thioacetohydroxamate, has traditionally been approached through established methods such as the reaction of hydroxylamine (B1172632) with thioesters. mdpi.com A common two-step procedure involves the initial esterification of a thioacetic acid derivative, followed by hydroxamation where the thioester intermediate reacts with hydroxylamine. mdpi.com Another known route is the acetaldehyde (B116499) method, which has been a primary production method in some regions. nih.gov

However, the demand for greater molecular diversity, improved efficiency, and milder reaction conditions is driving the development of innovative synthetic strategies. Recent research has focused on expanding the toolkit for creating these valuable scaffolds. An improved method for preparing thiohydroxamic acids has been reported, which includes a one-pot conversion of these compounds into novel thiohydroximic acid derivatives, tolerating a variety of aryl, heteroaryl, and alkyl substituents. researchgate.net This provides a rapid pathway to functionalized building blocks for further synthesis. researchgate.net

Other emerging methodologies include:

Copper-Catalyzed Reactions : A novel copper-catalyzed aminobromination of alkene-tethered thiohydroximic acids has been developed, offering a quick route to unnatural thiazoline (B8809763) scaffolds that are otherwise difficult to prepare. researchgate.netmdpi.com Thiazolines are significant heterocycles found in bioactive natural products and are used in biological imaging. mdpi.com

Reagents for Thionation : The use of Lawesson's reagent to treat parent hydroxamic acids has been shown to produce N-alkyl-O-acyl thiohydroxamic acid derivatives in good yields. researchgate.net

Decarboxylative Approaches : More recent advances include the development of decarboxylative allylation and vinylation methods for thiohydroxamate esters, presenting a new avenue for functionalization. kaist.ac.kr

These new methods are crucial for generating libraries of diverse thiohydroxamate-based molecules, which is a key strategy in modern drug discovery to explore new areas of chemical space. nih.gov The ability to create more complex and varied scaffolds enables a more thorough investigation of their structure-activity relationships.

Discovery and Characterization of New Biological Targets of this compound

Initial interest in this compound was partly as a metabolite of carbamate (B1207046) insecticides like methomyl (B1676398) and thiodicarb (B1682804), with its primary known biological target being acetylcholinesterase (AChE). researchgate.net Inhibition of AChE, a critical enzyme in nerve function, leads to the accumulation of acetylcholine (B1216132) and results in nerve stimulation and paralysis in pests. researchgate.net

More recently, research has pivoted towards its potential in medicinal chemistry, revealing new and significant biological targets:

Histone Deacetylases (HDACs) : this compound has been identified as a potential inhibitor of HDACs. researchgate.net The hydroxamate group is a known zinc-binding group (ZBG), capable of chelating the zinc ion in the active site of these enzymes, which is crucial for their inhibitory activity. mdpi.comresearchgate.net Structural modifications, such as adding specific cap groups, have been shown to enhance selectivity for certain HDAC isoforms, like HDAC6. mdpi.com The inhibition of HDACs is a major focus in cancer therapy, as it can regulate gene expression and affect cellular processes like apoptosis and cell cycle progression. researchgate.netnih.gov

Metallo-β-lactamases (MBLs) : Derivatives of this compound have demonstrated significant inhibitory activity against metallo-β-lactamases such as NDM-1 and VIM-1. mdpi.com These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. By inhibiting MBLs, these compounds could potentially restore the efficacy of existing antibiotics, addressing a critical challenge in infectious disease. mdpi.com

Tuberculosis and Other Pathogens : In anti-tuberculosis research, N-methylthiolated monobactams that incorporate a hydroxamate group have shown potent activity, with minimum inhibitory concentrations (MICs) at sub-micromolar levels. mdpi.com The thioether component is thought to improve membrane permeability, allowing the compound to effectively target intracellular pathogens. mdpi.com Furthermore, the thiohydroxamate moiety is a key feature in hybrid antibiotics like thiomarinol (B140439) A, which can overcome intrinsic bacterial resistance mechanisms. nih.gov